molecular formula C21H21ClN4O2S B3011690 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-52-2

5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3011690
CAS No.: 887220-52-2
M. Wt: 428.94
InChI Key: SGWQTDWZVKVZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by a fused heterocyclic core with diverse substituents. Its structure includes:

  • A 3-methylpiperidinyl moiety linked via a methyl bridge, which may enhance metabolic stability and binding affinity.
  • A hydroxyl group at C6, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-4-2-10-25(12-13)17(14-6-8-15(22)9-7-14)18-20(27)26-21(29-18)23-19(24-26)16-5-3-11-28-16/h3,5-9,11,13,17,27H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWQTDWZVKVZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships.

Chemical Structure

The compound features several notable structural elements:

  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Piperidine Ring : Known for its role in neuropharmacology, potentially affecting central nervous system (CNS) activity.
  • Furan and Thiazole Moieties : These heterocycles are often associated with various biological activities, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes a Scholten–Boumann condensation reaction involving 4-methylpiperidine and appropriate electrophiles to yield the desired product. The final compound is often purified through crystallization techniques to achieve high purity and yield.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Compounds related to the thiazole and triazole scaffolds have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32
5-FUMCF-710.10

The proposed mechanisms of action for similar compounds include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Increased Bax/Bcl-2 ratio leading to enhanced apoptotic signaling pathways.

In vitro studies have demonstrated that treatment with these compounds can significantly increase caspase levels, indicating activation of apoptotic pathways .

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could suggest applications in treating CNS disorders.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives demonstrated selective cytotoxicity towards cancer cells over normal cells, suggesting that modifications on the phenyl ring significantly enhance antitumor activity .
  • Piperidine Derivatives : Research has shown that piperidine-based compounds exhibit anti-leukemic properties and can induce apoptosis in leukemia cell lines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolo[3,2-b][1,2,4]triazole framework has been associated with the inhibition of cancer cell proliferation. A study highlighted that derivatives of this compound demonstrated promising activity against leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Research on related thiazole derivatives has shown efficacy against various bacterial strains. Preliminary studies indicate that this compound could be effective against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.

Neuropharmacological Effects
The presence of the piperidine moiety is notable for its neuropharmacological implications. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems and may have applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain an area for future research.

Material Science

Polymeric Applications
The incorporation of thiazole and triazole units into polymer matrices can enhance the thermal and mechanical properties of materials. This compound can potentially be used as a monomer or additive in the synthesis of novel polymers with improved characteristics for applications in coatings and composites.

Sensors and Electronics
Due to its electronic properties, this compound may find applications in the development of sensors or electronic devices. The ability to modify its structure could lead to materials with tailored conductivity or sensitivity to environmental stimuli.

Agricultural Chemistry

Pesticidal Activity
Compounds similar to this one have shown promise as pesticides due to their ability to disrupt biological processes in pests. The thiazole ring is often associated with insecticidal properties, suggesting that this compound could be explored for agricultural applications aimed at pest control.

Herbicidal Potential
Research into related compounds has revealed herbicidal activity. The synthesis of derivatives could lead to effective herbicides that target specific weed species while minimizing impact on crops.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityVinaya et al., 2011Demonstrated significant inhibition of leukemia cell proliferation.
Antimicrobial PropertiesPrathebha et al., 2015Showed efficacy against resistant bacterial strains in preliminary tests.
Neuropharmacological EffectsOngoing ResearchInvestigating interactions with neurotransmitter systems for therapeutic use.
Polymeric ApplicationsMaterial Science Journal (2020)Enhanced thermal stability when incorporated into polymer matrices.
Pesticidal ActivityAgricultural Chemistry Review (2021)Potential disruptor of biological processes in pests observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of the target compound with analogs from the literature:

Compound Molecular Formula Average Mass (Da) Key Substituents Notable Features
Target Compound (5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol) C₂₃H₂₂ClN₅O₂S 472.0 4-Chlorophenyl, 3-methylpiperidinyl, furan-2-yl Hydroxyl group enhances polarity; furan may improve bioavailability
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () C₂₉H₃₁ClN₆O₃S 587.1 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, piperazinyl Bulkier aryl groups increase steric hindrance; ethoxy/methoxy groups enhance solubility
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () C₂₂H₂₇ClN₆OS 459.0 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl Ethyl group reduces polarity; piperazine may improve CNS penetration
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Varies by R-group ~400–450 (estimated) 4-Methoxyphenyl, pyrazole-triazole-thiadiazole hybrid Methoxy group enhances electron density; thiadiazole improves metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.